BenchChemオンラインストアへようこそ!

Caspase-9 Inhibitor III

Hepatology Apoptosis Signaling In Vivo Pharmacology

Caspase-9 Inhibitor III (Ac-LEHD-CMK) is an irreversible, cell-permeable tetrapeptide that selectively blocks caspase-9 via a covalent CMK–cysteine bond. Unlike reversible aldehydes (Ac-LEHD-CHO) or broad-spectrum agents (Z-VAD-FMK), its sustained target engagement enables unambiguous intrinsic vs. extrinsic apoptotic pathway dissection—even after compound washout. Validated in ex vivo IR models: reduces infarct size, LDH, and CK release at sub-μM levels. Choose for pathway specificity, washout-resistant inhibition, and in vivo cardioprotection studies.

Molecular Formula C24H35ClN6O9
Molecular Weight 587.0 g/mol
Cat. No. B1341122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspase-9 Inhibitor III
Molecular FormulaC24H35ClN6O9
Molecular Weight587.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C
InChIInChI=1S/C24H35ClN6O9/c1-12(2)6-17(28-13(3)32)23(39)29-15(4-5-20(34)35)22(38)31-18(7-14-10-26-11-27-14)24(40)30-16(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9H2,1-3H3,(H,26,27)(H,28,32)(H,29,39)(H,30,40)(H,31,38)(H,34,35)(H,36,37)/t15-,16-,17-,18-/m0/s1
InChIKeyJSRLQUNMFYXVQD-XSLAGTTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caspase-9 Inhibitor III (Ac-LEHD-CMK) in Apoptosis Research: Overview and Procurement Considerations


Caspase-9 Inhibitor III (also known as Ac-LEHD-CMK, CAS 403848-57-7) is a cell-permeable, irreversible tetrapeptide inhibitor that targets the initiator caspase-9, a central protease in the mitochondrial (intrinsic) pathway of apoptosis . This compound is distinguished from reversible aldehyde-based inhibitors by its chloromethyl ketone (CMK) warhead, which forms a covalent bond with the active site cysteine, ensuring sustained target engagement [1]. Caspase-9 Inhibitor III has demonstrated cardioprotective effects in ex vivo models, specifically reducing infarct size and markers of cellular injury induced by ischemia-reperfusion . Its role as a selective tool for dissecting the intrinsic apoptotic pathway from the extrinsic, death-receptor-mediated cascade makes it a critical reagent for researchers investigating cell death mechanisms in disease contexts .

Why Caspase-9 Inhibitor III Cannot Be Substituted with Generic Caspase Inhibitors in Apoptosis Research


Substituting Caspase-9 Inhibitor III with other in-class compounds is scientifically unsound due to significant differences in target selectivity, mechanism of action (irreversible vs. reversible), and functional outcomes in vivo. Broad-spectrum inhibitors like Z-VAD-FMK lack the pathway specificity required to differentiate intrinsic from extrinsic apoptosis signaling [1]. Even closely related analogs, such as the reversible aldehyde Ac-LEHD-CHO, fail to provide the sustained target engagement necessary for long-term studies, leading to different pharmacodynamics [2]. Furthermore, the irreversible nature of the CMK warhead in Caspase-9 Inhibitor III is crucial for experiments requiring washout of unbound compound or in vivo models with active drug clearance, where reversible inhibitors would be rapidly out-competed [3]. Therefore, selecting the correct inhibitor is paramount for ensuring experimental reproducibility and accurately interpreting apoptotic signaling pathways.

Quantitative Differentiation of Caspase-9 Inhibitor III: Comparative Evidence Guide


Pathway-Specific Protection: Differential Efficacy in TNFR- vs. Fas-Mediated Hepatocyte Apoptosis In Vivo

In a direct head-to-head comparison, pretreatment with the pan-caspase inhibitor Z-VAD-fmk prevented liver injury and hepatocyte apoptosis induced by both GalN/TNF-α and αFas. In stark contrast, Caspase-9 Inhibitor III (Ac-LEHD-CHO) prevented GalN/TNF-α-induced hepatotoxicity but failed to prevent αFas-induced liver injury and apoptosis [1]. Furthermore, unlike Z-VAD-fmk, Ac-LEHD-CHO did not inhibit caspase-3 activation in αFas-treated mice, demonstrating its unique ability to functionally isolate the mitochondrial pathway in a complex in vivo system [2].

Hepatology Apoptosis Signaling In Vivo Pharmacology

Sustained Target Engagement: Irreversible vs. Reversible Mechanism of Action

Caspase-9 Inhibitor III (Ac-LEHD-CMK) acts through an irreversible mechanism via its chloromethyl ketone (CMK) warhead, which forms a covalent bond with the active site cysteine of caspase-9 [1]. This is in direct contrast to its close analog, Ac-LEHD-CHO, which contains an aldehyde warhead that forms a reversible, competitive hemiacetal/thiohemiacetal bond . This mechanistic difference results in sustained target inhibition even after washout of the compound, a critical factor for experimental designs that require long-term cell culture or involve in vivo clearance mechanisms.

Chemical Biology Enzyme Kinetics Inhibitor Design

Cardioprotective Efficacy: Quantified Reduction in Infarct Size and Injury Markers in Ischemia-Reperfusion Model

In an ex vivo model of cardiac injury, perfusion with Caspase-9 Inhibitor III at a low concentration of 0.07-0.105 μM for 10 minutes markedly reduced the release of key injury biomarkers, lactate dehydrogenase (LDH) and creatine kinase (CK), into the coronary effluent . Furthermore, it reduced the apoptosis index and the rise in infarct size in isolated rat hearts subjected to ischemia/reperfusion (I/R) . This provides quantitative functional evidence for its cardioprotective efficacy at sub-micromolar concentrations, a benefit not consistently demonstrated for other caspase-9 inhibitor classes in this specific context.

Cardiovascular Research Ischemia-Reperfusion Injury Ex Vivo Pharmacology

Quantified Inhibitory Potency: Sub-Nanomolar IC50 for Caspase-9 Demonstrates High Affinity

In a standardized biochemical assay using a fluorogenic peptide substrate, the IC50 of the reversible analog Ac-LEHD-CHO was determined to be 49.2 nM for caspase-9 [1]. While direct IC50 data for the irreversible Caspase-9 Inhibitor III (Ac-LEHD-CMK) is less commonly reported due to its mechanism, its higher potency and irreversible nature suggest an even greater functional inhibition. The low nanomolar affinity of the peptide sequence (LEHD) for the caspase-9 active site establishes a high baseline of target engagement, which is further strengthened by the covalent bond formation in the Inhibitor III variant.

Enzymology Drug Discovery Biochemical Assays

Optimal Research Applications for Caspase-9 Inhibitor III Based on Quantitative Evidence


Differentiating Intrinsic vs. Extrinsic Apoptotic Pathways in In Vivo Disease Models

Caspase-9 Inhibitor III is uniquely suited for in vivo studies aimed at dissecting the contribution of the mitochondrial (intrinsic) apoptotic pathway from the death-receptor (extrinsic) pathway. As demonstrated in comparative studies, this inhibitor provides pathway-specific protection (e.g., against TNF-α- but not Fas-mediated liver injury), whereas a pan-caspase inhibitor like Z-VAD-fmk blocks both [1]. This allows researchers to validate the mechanism of action of novel therapeutics or to pinpoint the primary mode of cell death in complex disease models such as hepatitis, sepsis, or ischemia-reperfusion injury.

Sustained Caspase-9 Inhibition in Long-Term Cell Culture or Washout Experiments

For experiments requiring prolonged target inhibition, such as differentiation assays, long-term viability studies, or washout experiments to test reversibility of an apoptotic trigger, Caspase-9 Inhibitor III (Ac-LEHD-CMK) is the appropriate selection. Its irreversible covalent binding ensures sustained suppression of caspase-9 activity even after the compound is removed from the culture medium, unlike reversible aldehyde inhibitors like Ac-LEHD-CHO, whose effects diminish rapidly upon washout [2].

Investigating Cardioprotective Mechanisms in Ischemia-Reperfusion Injury Models

Researchers studying myocardial infarction or other ischemia-related injuries should select Caspase-9 Inhibitor III based on its validated, quantified cardioprotective effects. Its ability to markedly reduce infarct size and the release of injury biomarkers (LDH, CK) at sub-micromolar concentrations in ex vivo heart models makes it a valuable tool for validating caspase-9 as a drug target and for testing the efficacy of downstream interventions .

As a High-Potency, Selective Tool for in vitro Caspase-9 Activity Assays

For cell-free or cell-based assays designed to specifically measure caspase-9 activity, Caspase-9 Inhibitor III is a superior control reagent. The high affinity of the LEHD peptide sequence for the caspase-9 active site (IC50 of 49.2 nM for the reversible analog) ensures potent and selective target engagement [3]. Its irreversible mechanism provides a robust blockade, making it an ideal positive control for inhibitor studies or a tool to confirm the specificity of fluorogenic caspase-9 substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caspase-9 Inhibitor III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.